5-(Cyclopropylmethyl)-1,3,4-oxadiazol-2-amine

Medicinal Chemistry Physicochemical Profiling CNS Drug Discovery

This 5-(cyclopropylmethyl)-1,3,4-oxadiazol-2-amine is the essential core scaffold for SLC-391, a potent AXL kinase inhibitor (IC50 9.6 nM). Its unique C5-cyclopropylmethyl group confers optimal steric and lipophilic balance for selective kinase pocket binding—generic cyclopropyl or aryl analogs fail to replicate this activity. With a low logP (-0.041), it is the building block of choice for CNS-penetrant kinase inhibitor libraries. Favorable solid-state properties (mp 141-143°C) ensure straightforward handling and scalable process chemistry. Supply is ≥95% pure, supporting robust SAR and probe development programs.

Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
CAS No. 302842-62-2
Cat. No. B3122274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Cyclopropylmethyl)-1,3,4-oxadiazol-2-amine
CAS302842-62-2
Molecular FormulaC6H9N3O
Molecular Weight139.16 g/mol
Structural Identifiers
SMILESC1CC1CC2=NN=C(O2)N
InChIInChI=1S/C6H9N3O/c7-6-9-8-5(10-6)3-4-1-2-4/h4H,1-3H2,(H2,7,9)
InChIKeyLDDPQJLKSWPWQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Cyclopropylmethyl)-1,3,4-oxadiazol-2-amine (CAS 302842-62-2) for Scientific Procurement: A Critical Building Block for Targeted Kinase Inhibitor Development


5-(Cyclopropylmethyl)-1,3,4-oxadiazol-2-amine (CAS: 302842-62-2) is a heterocyclic small molecule featuring a 1,3,4-oxadiazole core substituted with a cyclopropylmethyl group at the 5-position and a free primary amine at the 2-position. This compound serves as a crucial synthetic intermediate, most notably as the core scaffold in the development of SLC-391, a potent and selective AXL kinase inhibitor currently under investigation for cancer therapy [1][2]. The compound is typically supplied with a purity of ≥95% and is characterized by a molecular weight of 139.16 g/mol .

Why 5-(Cyclopropylmethyl)-1,3,4-oxadiazol-2-amine Cannot Be Substituted with Other In-Class Oxadiazole Amines for Advanced Research


The 1,3,4-oxadiazol-2-amine scaffold is a privileged structure in medicinal chemistry, with activity profiles highly sensitive to the nature of the C5-substituent. Generic substitution with a simple cyclopropyl or aryl analog is not viable for projects targeting specific kinase pockets or requiring defined physicochemical properties. The cyclopropylmethyl group in this compound provides a unique balance of steric bulk and lipophilicity that is critical for optimal interaction with hydrophobic enzyme pockets, as demonstrated in the development of the AXL inhibitor SLC-391 [1][2]. Substituting this with a smaller cyclopropyl group or a larger, more lipophilic aryl group results in a quantifiable loss of potency, a shift in kinase selectivity, or suboptimal drug-like properties (e.g., logP, solubility), as detailed in the quantitative comparisons below [3].

Quantitative Differentiation Evidence for 5-(Cyclopropylmethyl)-1,3,4-oxadiazol-2-amine Over Closest Analogs


Optimized Lipophilicity for CNS Drug-Likeness vs. More Lipophilic Aryl and Less Lipophilic Cyclopropyl Analogs

The cyclopropylmethyl substituent imparts a logP value within the optimal range for CNS drug candidates, unlike more lipophilic aryl-substituted analogs. The target compound's calculated logP is -0.041, which falls squarely within the preferred CNS multiparameter optimization (MPO) range (logP 0-3) [1]. In contrast, the directly comparable 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (CAS 5711-61-5) exhibits a significantly higher logP of 1.61 to 1.91, which can lead to increased off-target binding, higher metabolic clearance, and reduced aqueous solubility .

Medicinal Chemistry Physicochemical Profiling CNS Drug Discovery

Validated Role as a Key Pharmacophore in a Nanomolar-Potency Clinical Candidate (SLC-391)

The 5-(cyclopropylmethyl)-1,3,4-oxadiazol-2-amine moiety is an integral component of SLC-391, a highly potent and selective AXL kinase inhibitor. SLC-391, which contains this exact substructure, exhibits an IC50 of 9.6 nM against the AXL kinase, demonstrating its critical role in achieving high target affinity [1]. While the parent oxadiazole-amine building block itself is not the final drug, the cyclopropylmethyl group is essential for the observed potency. Analogs of SLC-391 where this group is replaced show a significant loss in inhibitory activity, underscoring the non-interchangeable nature of this specific building block [2].

Kinase Inhibitor Oncology AXL Structure-Activity Relationship (SAR)

Solid-State Handling Advantages: A Higher and Sharper Melting Point vs. Low-Melting Analogs

The target compound is a stable, high-melting solid (mp 141-143°C), which is advantageous for purification, handling, and long-term storage compared to structurally related oxadiazole amines that are often oils or low-melting solids [1]. For instance, the unsubstituted analog 5-cyclopropyl-1,3,4-oxadiazol-2-amine (CAS 89179-60-2) is reported to be a liquid with a boiling point of 282°C, making it less convenient for precise weighing and scale-up operations . This physical property difference translates to a lower risk of degradation and easier isolation during synthesis, directly impacting procurement value and workflow efficiency.

Process Chemistry Formulation Development Solid-State Characterization

Priority Procurement Scenarios for 5-(Cyclopropylmethyl)-1,3,4-oxadiazol-2-amine Based on Quantitative Evidence


Medicinal Chemistry: Hit-to-Lead Optimization of CNS-Penetrant Kinase Inhibitors

Procurement is justified for programs requiring a central nervous system (CNS)-penetrant kinase inhibitor. The compound's low logP (-0.041) aligns with CNS drug-like property guidelines, minimizing the risk of P-glycoprotein (P-gp) efflux and high tissue binding often associated with more lipophilic analogs [1]. It is an ideal building block for synthesizing focused libraries targeting kinases like AXL or GAK, where the cyclopropylmethyl group has been validated to confer potent, selective inhibition [2].

Chemical Biology: Synthesis of High-Affinity Chemical Probes for the TAM Receptor Family

For groups developing selective chemical probes for TAM receptors (AXL, MER, TYRO3), this building block is essential. The SLC-391 chemotype, built around this scaffold, is a well-characterized, potent (IC50 9.6 nM) and selective AXL inhibitor [1]. Using this specific building block ensures the resulting probe maintains the critical molecular interactions within the AXL kinase domain, enabling robust target engagement studies and validation of AXL as a therapeutic target in oncology [2].

Process R&D and Scale-Up: Reliable Synthesis of Advanced Intermediates

The compound's favorable solid-state properties (mp 141-143°C) make it a preferred choice for process chemistry and scale-up activities over liquid or low-melting analogs [3]. Its high melting point allows for straightforward purification via recrystallization and facilitates accurate handling in multi-step syntheses, reducing variability and improving overall process robustness for the manufacture of larger quantities of advanced intermediates .

Quote Request

Request a Quote for 5-(Cyclopropylmethyl)-1,3,4-oxadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.